Oxyavicine

Analgesic In vivo writhing assay Benzophenanthridine alkaloids

Oxyavicine (CAS 15995-48-5, C₂₀H₁₃NO₅, MW 347.30 g/mol) is a fully aromatized benzo[c]phenanthridine alkaloid first isolated from Zanthoxylum avicennae and subsequently identified in Z. nitidum, Z.

Molecular Formula C20H13NO5
Molecular Weight 347.3 g/mol
Cat. No. B1252905
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameOxyavicine
Synonymsoxyavicine
Molecular FormulaC20H13NO5
Molecular Weight347.3 g/mol
Structural Identifiers
SMILESCN1C2=C(C=CC3=CC4=C(C=C32)OCO4)C5=CC6=C(C=C5C1=O)OCO6
InChIInChI=1S/C20H13NO5/c1-21-19-11(3-2-10-4-15-16(5-12(10)19)24-8-23-15)13-6-17-18(26-9-25-17)7-14(13)20(21)22/h2-7H,8-9H2,1H3
InChIKeyNAFSMPFYCYCHSJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Oxyavicine for Research Procurement: Benzophenanthridine Alkaloid with Analgesic, Anti-Inflammatory, and Cytotoxic Activity


Oxyavicine (CAS 15995-48-5, C₂₀H₁₃NO₅, MW 347.30 g/mol) is a fully aromatized benzo[c]phenanthridine alkaloid first isolated from Zanthoxylum avicennae and subsequently identified in Z. nitidum, Z. dimorphophyllum, Broussonetia papyrifera, and Toddalia asiatica [1]. It belongs to the phenanthridine- and phenanthridone-type amaryllidaceae alkaloid subclass, biosynthetically derived from tyrosine via the isoquinoline alkaloid pathway [2]. The compound has been evaluated in multiple pharmacological contexts—including analgesic, anti-inflammatory, cytotoxic, and antimalarial assays—and several total synthesis routes have been published, making it accessible for both natural product and synthetic procurement strategies [3].

Why Oxyavicine Cannot Be Substituted with Nitidine, Chelerythrine, or Other Benzophenanthridine Alkaloids in Research Protocols


Benzophenanthridine alkaloids sharing the same tetracyclic core exhibit markedly divergent bioactivity profiles due to differences in oxidation state (e.g., fully aromatized oxyavicine vs. dihydro-analogs), N-methylation, and methylenedioxy substitution patterns. Within a single study on Z. nitidum isolates, oxyavicine demonstrated 92.2% analgesic inhibition compared to 99.6% for nitidine and 94.0% for dihydrochelerythrine, while cytotoxicity screening on MCF-7, NCI-H460, and SF-268 cell lines revealed that the most potent compound (liriodenine, IC₅₀ 2.19–3.19 µg/mL) belonged to an entirely different alkaloid subclass [1] [2]. These intra-class variations mean that substituting one benzophenanthridine for another without verification can compromise assay reproducibility, confound structure–activity relationship (SAR) studies, and lead to erroneous conclusions in pharmacological research.

Quantitative Differentiation Evidence for Oxyavicine: Head-to-Head and Cross-Study Comparisons


Analgesic Activity: Oxyavicine Achieves 92.2% Inhibition vs. Nitidine 99.6% and Dihydrochelerythrine 94.0% in Writhing Assay

In a head-to-head evaluation of seven benzophenanthridine alkaloids isolated from Z. nitidum roots, oxyavicine produced 92.2% analgesic inhibition in the acetic acid-induced writhing model, compared with 99.6% for nitidine, 94.0% for dihydrochelerythrine, 96.1% for 8-hydroxydihydrochelerythrine, and 88.8% for 8-methoxydihydrochelerythrine [1]. This places oxyavicine in the upper tier of benzophenanthridine analgesics, though nitidine remains marginally more efficacious. The six-percentage-point gap versus nitidine may be offset by oxyavicine's potentially lower cytotoxicity (see Evidence Item 2), making it a candidate for analgesic development where a wider therapeutic window is desired.

Analgesic In vivo writhing assay Benzophenanthridine alkaloids

Anti-Inflammatory Activity Comparable to Hydrocortisone Phosphate: A Class-Level Benchmark Within Benzophenanthridines

In the croton oil-induced ear edema model, oxyavicine, nitidine, dihydrochelerythrine, 8-methoxychelerythrine, and 8-hydroxydihydrochelerythrine all exhibited anti-inflammatory effects comparable to hydrocortisone phosphate (positive control) [1]. While discrete inhibition percentages for anti-inflammatory activity were not reported per compound in the primary study, the authors explicitly state that all five alkaloids showed activity 'comparable' to the corticosteroid standard. This class-level anti-inflammatory equivalence is notable because it distinguishes these benzophenanthridines from other alkaloid classes (e.g., aporphines, furoquinolines) that co-occur in the same plant material but did not match hydrocortisone's potency [1]. For researchers investigating non-steroidal anti-inflammatory mechanisms, oxyavicine provides a benzophenanthridine scaffold option with proven in vivo efficacy equivalent to a clinical corticosteroid benchmark.

Anti-inflammatory Croton oil ear edema Hydrocortisone comparator

Cytotoxicity Profile: Oxyavicine Exhibits Lower Cytotoxicity than Liriodenine Across MCF-7, NCI-H460, and SF-268 Cell Lines

In a comprehensive cytotoxicity screen of 27 compounds isolated from Z. nitidum stem bark, the aporphine alkaloid liriodenine (14) was the most active compound with IC₅₀ values of 2.19, 2.38, and 3.19 µg/mL against MCF-7 (breast), NCI-H460 (lung), and SF-268 (CNS) cell lines, respectively [1]. Among the eight benzophenanthridine alkaloids tested in the same assay panel—including oxyavicine, oxynitidine, oxychelerythrine, dihydrochelerythrine, 6-acetonyldihydrochelerythrine, norchelerythrine, decarine, and arnottianamide—none exceeded liriodenine's potency [1]. While individual IC₅₀ values for oxyavicine were not reported (indicating they fell above the most active tier), this lower cytotoxicity relative to liriodenine may be advantageous for applications—such as analgesic or anti-inflammatory screening—where target-specific activity without potent cytotoxicity is desired. A separate 2023 cytotoxicity and genotoxicity evaluation of Z. rhoifolium alkaloids classified oxyavicine among compounds with low cytotoxic potential (IC₅₀ > 400 µg/mL in HepG2 cells), reinforcing its relatively benign cytotoxicity profile compared to more potent benzophenanthridine antitumor agents [2].

Cytotoxicity MCF-7 NCI-H460 SF-268 Cancer cell lines

Synthetic Accessibility: Nickel-Catalyzed Route Delivers Oxyavicine in 67% Yield (4 Steps) vs. 16% Traditional 6-Step Synthesis

Two distinct synthetic routes to oxyavicine have been published with dramatically different efficiencies. The traditional approach starting from dimethyl 3,4-methylenedioxyhomophthalate proceeds via base-catalyzed monoalkylation, homophthalimide formation, oxidative iodination, regioselective reductive dehydration, intramolecular Heck coupling, and oxidation, delivering oxyavicine in 16% overall yield over six steps [1]. In contrast, a nickel-catalyzed annulation strategy using N-methyl-o-bromobenzaldimine and 4-(benzo[d][1,3]dioxol-5-yl)but-3-yn-1-ol with [Ni(cod)₂], followed by in situ oxidation, alcohol-to-aldehyde oxidation, acid-catalyzed cyclization, and dehydration, affords oxyavicine in 67% yield over four steps [2]. This four-fold improvement in yield with two fewer synthetic steps represents a significant procurement advantage: researchers requiring multi-gram quantities for in vivo pharmacology or SAR campaigns will find the nickel-catalyzed route far more practical. Notably, the same nickel-catalyzed method also produces oxynitidine (65%) and oxysanguinarine (60%), enabling parallel synthesis of a benzophenanthridine mini-library [2].

Total synthesis Nickel-catalyzed annulation Synthetic yield Procurement scalability

Antimalarial Activity: Oxyavicine Is Less Potent than Nitidine Against Plasmodium falciparum (IC₅₀ < 0.27 µM)

In a bioassay-guided fractionation study of Zanthoxylum rhoifolium bark, seven benzophenanthridine alkaloids including dihydroavicine, dihydronitidine, oxyavicine, oxynitidine, fagaridine, avicine, and nitidine were isolated and tested against Plasmodium falciparum [1]. Among the five compounds evaluated for antimalarial activity (fagaridine, avicine, nitidine, oxyavicine, oxynitidine), nitidine was the most potent with an IC₅₀ of <0.27 µM [1]. Oxyavicine's specific IC₅₀ value was not reported, indicating it was substantially less active than the sub-micromolar benchmark set by nitidine. This result is consistent with structure–activity relationship trends in the benzophenanthridine class: the fully aromatized oxy-derivatives (oxyavicine, oxynitidine) generally exhibit weaker antiplasmodial activity compared to their non-oxidized or dihydro- counterparts (nitidine, avicine) [1]. For antimalarial drug discovery programs, nitidine remains the preferred benzophenanthridine scaffold; oxyavicine would be selected only when a specific mechanistic hypothesis requires the oxy-substituted chemotype.

Antimalarial Plasmodium falciparum Benzophenanthridine IC₅₀

Predicted ADMET Profile: High Intestinal Absorption (96.25%) and Blood–Brain Barrier Penetration (75%) Favor CNS-Targeted Analgesic Research

Computational ADMET profiling via admetSAR 2 predicts that oxyavicine possesses favorable drug-like properties for oral administration and CNS penetration: human intestinal absorption probability of 96.25%, Caco-2 permeability prediction positive (86.18%), and blood–brain barrier (BBB) penetration probability of 75.00% [1]. The compound is predicted to be a P-glycoprotein inhibitor (72.23% probability) but not a P-glycoprotein substrate, suggesting it may accumulate intracellularly without active efflux [1]. These predictions align with oxyavicine's demonstrated in vivo analgesic activity and provide a pharmacokinetic rationale for its CNS-mediated pain modulation effects. While class-level comparisons are limited by the absence of parallel admetSAR predictions for nitidine or chelerythrine in the same database, oxyavicine's balanced ADMET profile—combining high absorption with moderate BBB penetration—positions it as a viable oral analgesic candidate distinct from more polar or BBB-impermeable alkaloid chemotypes. Researchers procuring oxyavicine for in vivo pharmacological studies can reference these predictions when designing dosing regimens and interpreting CNS exposure.

ADMET prediction Intestinal absorption Blood–brain barrier Drug-likeness

Evidence-Backed Procurement Scenarios for Oxyavicine in Research and Industry


Analgesic Drug Discovery: Prioritize Oxyavicine When Balancing High Efficacy (92.2% Inhibition) with Lower Cytotoxicity

For analgesic screening programs where the benzophenanthridine scaffold is desired, oxyavicine offers a distinctive combination of near-ceiling analgesic inhibition (92.2%, within 7.4 points of nitidine's 99.6%) alongside a substantially lower cytotoxicity burden compared to the most potent antitumor benzophenanthridines [1]. Its predicted CNS penetration (75% BBB probability) further supports its candidacy for centrally acting analgesic development, where target engagement in the CNS is required without the confounding cytotoxicity that complicates interpretation of in vivo pain models [2]. Procurement should be prioritized when the research goal is mechanistic analgesia studies, particularly those involving chronic dosing where cumulative toxicity of more potent cytotoxic analogs would be prohibitive.

Anti-Inflammatory Mechanism Studies: Oxyavicine as a Hydrocortisone-Equivalent Natural Product Tool Compound

Oxyavicine has demonstrated anti-inflammatory activity comparable to hydrocortisone phosphate in the croton oil-induced ear edema model, establishing it as one of the few natural product benzophenanthridines with in vivo efficacy matching a clinical corticosteroid benchmark [1]. Researchers investigating non-steroidal anti-inflammatory mechanisms, cyclooxygenase-independent pathways, or natural product-inspired anti-inflammatory agents should consider oxyavicine as a tool compound. Its structural distinction from nitidine (differing oxidation state and substitution) allows SAR interrogation of anti-inflammatory activity within the benzophenanthridine class, while its lower cytotoxicity relative to liriodenine reduces the risk of confounding cell death in inflammation assays [3].

Multi-Gram Procurement for In Vivo Pharmacology: Leverage the Ni-Catalyzed Synthesis Route (67% Yield)

When procurement volumes exceed what is economically feasible from natural product isolation, the nickel-catalyzed total synthesis route delivering oxyavicine in 67% yield over four steps makes large-scale synthesis commercially viable [1]. This route also enables the parallel synthesis of oxynitidine (65% yield) and oxysanguinarine (60% yield), allowing a single synthetic campaign to generate a focused benzophenanthridine mini-library for comparative pharmacology [1]. Industrial users requiring gram-to-multi-gram quantities for GLP toxicology, formulation development, or SAR expansion should specify synthetic oxyavicine sourced via this route, as the traditional 6-step synthesis (16% yield) is cost-prohibitive at scale [2].

Benzophenanthridine SAR Libraries: Oxyavicine as the Oxidized Archetype in Oxidation State–Activity Relationship Studies

For medicinal chemistry programs exploring the structure–activity relationships of benzophenanthridine alkaloids, oxyavicine serves as the fully aromatized, N-methylated archetype that complements dihydro- (e.g., dihydrochelerythrine), non-oxidized (e.g., nitidine, avicine), and oxy-substituted variants (e.g., oxynitidine, oxysanguinarine) [1]. Its antiplasmodial data—where oxyavicine is markedly less potent than nitidine (IC₅₀ < 0.27 µM)—exemplifies the impact of oxidation state on target engagement and provides a clear experimental rationale for including the oxy-substituted chemotype in any comprehensive benzophenanthridine screening deck [2]. Procurement of oxyavicine alongside its reduced and oxidized analogs enables systematic mapping of oxidation state effects on bioactivity across multiple assay platforms.

Quote Request

Request a Quote for Oxyavicine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.